(4-methylphenyl){4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone
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Overview
Description
1-(4-METHYLBENZOYL)-4-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperazine ring substituted with a pyrrolopyrimidine moiety, which is further substituted with phenyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLBENZOYL)-4-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE typically involves multi-step organic reactions. The key steps include:
Formation of the Pyrrolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of phenyl and methylphenyl groups onto the pyrrolopyrimidine core.
Coupling with Piperazine: The final step involves coupling the substituted pyrrolopyrimidine with piperazine under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHYLBENZOYL)-4-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-METHYLBENZOYL)-4-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Pharmaceuticals: The compound is explored for its pharmacokinetic properties and potential as a drug candidate.
Material Science: It is investigated for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 1-(4-METHYLBENZOYL)-4-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.
Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(4-METHYLBENZOYL)-4-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE: Similar structure but with a piperidine ring instead of piperazine.
1-(4-METHYLBENZOYL)-4-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]MORPHOLINE: Similar structure but with a morpholine ring instead of piperazine.
Uniqueness
1-(4-METHYLBENZOYL)-4-[7-(2-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE is unique due to its specific substitution pattern and the presence of both pyrrolopyrimidine and piperazine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C31H29N5O |
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Molecular Weight |
487.6 g/mol |
IUPAC Name |
(4-methylphenyl)-[4-[7-(2-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C31H29N5O/c1-22-12-14-25(15-13-22)31(37)35-18-16-34(17-19-35)29-28-26(24-9-4-3-5-10-24)20-36(30(28)33-21-32-29)27-11-7-6-8-23(27)2/h3-15,20-21H,16-19H2,1-2H3 |
InChI Key |
KKQDFUVUGYGKPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=CC=C5C)C6=CC=CC=C6 |
Origin of Product |
United States |
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